N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide

Catalog No.
S13872963
CAS No.
M.F
C17H24N2O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)...

Product Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H24N2O3/c1-6-21-14-9-7-8-10-15(14)22-13(4)16(20)19-17(5,11-18)12(2)3/h7-10,12-13H,6H2,1-5H3,(H,19,20)

InChI Key

GQATXPSCABRYDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC(C)C(=O)NC(C)(C#N)C(C)C

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The molecular formula for this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, and it includes functional groups such as a cyano group, an ethoxyphenyl moiety, and a propanamide backbone.

The reactivity of N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide can be attributed to its functional groups. The cyano group can undergo nucleophilic addition reactions, while the amide bond may participate in hydrolysis under acidic or basic conditions. Additionally, the presence of the ethoxy group allows for potential etherification reactions.

This compound exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential effects as a positive allosteric modulator of muscarinic M1 receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia . Its ability to modulate receptor activity suggests potential therapeutic applications in treating cognitive dysfunctions.

Synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide typically involves multi-step organic reactions. One common approach includes the reaction of 2-cyano-3-methylbutan-2-amine with 2-(2-ethoxyphenoxy)propanoyl chloride under controlled conditions to facilitate the formation of the desired amide linkage. The process may require purification steps such as recrystallization or chromatography to isolate the final product.

The primary applications of N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide lie in medicinal chemistry, particularly in drug development targeting neurological conditions. Its role as a muscarinic receptor modulator positions it as a candidate for further research into treatments for diseases affecting cognitive function.

Interaction studies have highlighted the compound's affinity for muscarinic receptors, suggesting that it may enhance receptor signaling pathways. Such studies often employ techniques like radiolabeled ligand binding assays and functional assays to elucidate the pharmacodynamics and pharmacokinetics associated with this compound.

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)-N'-(cyanomethyl)ureaContains a urea moiety and cyanomethyl groupUrea derivatives often exhibit different biological activities compared to amides
4-(2-cyanoethyl)anilineFeatures a cyanoethyl group attached to an anilineSimpler structure but retains cyano functionality
N-(3-methylphenyl)-N'-cyanoacetamideContains an acetamide structure with a cyano groupFocuses on acetamide functionality rather than propanamide

These compounds demonstrate varying degrees of biological activity and structural diversity, highlighting the uniqueness of N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyphenoxy)propanamide within its class. Its specific receptor modulation capabilities may offer distinct therapeutic advantages compared to structurally similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

304.17869263 g/mol

Monoisotopic Mass

304.17869263 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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